Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone
Overview
Description
Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone is a complex organic compound featuring both azepane and piperidine rings. The presence of a nitrobenzoyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, often using nitric acid and sulfuric acid as reagents.
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving suitable precursors.
Coupling Reactions: The final step involves coupling the azepane and piperidine rings with the nitrobenzoyl group under specific conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl ring can be replaced with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the piperidine ring.
Reduction Products: Amino derivatives resulting from the reduction of the nitro group.
Substitution Products: Compounds with different functional groups replacing the original groups on the benzoyl ring.
Scientific Research Applications
Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- Azepan-1-yl(4-tert-butylphenyl)methanone
- 1-Azepanyl(4-piperidinyl)methanone
- Phenyl(4-tosylpiperazin-1-yl)methanone
Comparison:
- Structural Differences: While these compounds share similar core structures, the presence of different substituents (e.g., tert-butyl, tosyl) imparts unique chemical properties.
- Chemical Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, influencing their behavior in chemical reactions.
- Biological Activity: The biological activities of these compounds may differ, with each exhibiting distinct pharmacological profiles.
Azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone stands out due to its unique combination of azepane and piperidine rings with a nitrobenzoyl group, offering a versatile platform for further research and development.
Properties
IUPAC Name |
azepan-1-yl-[1-(4-nitrobenzoyl)piperidin-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c23-18(15-5-7-17(8-6-15)22(25)26)21-13-9-16(10-14-21)19(24)20-11-3-1-2-4-12-20/h5-8,16H,1-4,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUMUAKEOOJCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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